molecular formula C16H21N5OS B4487999 N-{[6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

N-{[6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

Cat. No.: B4487999
M. Wt: 331.4 g/mol
InChI Key: IPTXBLVKSDOJPE-UHFFFAOYSA-N
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Description

N-{[6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a triazolothiadiazole derivative characterized by a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core. Key structural features include:

  • Position 3: A methylene bridge linked to N-ethylethanamine, which may enhance solubility and receptor affinity.

Triazolothiadiazoles are known for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The ethoxy group and ethylamine substituent in this compound suggest optimized pharmacokinetic properties compared to simpler analogs.

Properties

IUPAC Name

N-[[6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-4-20(5-2)11-14-17-18-16-21(14)19-15(23-16)12-9-7-8-10-13(12)22-6-3/h7-10H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTXBLVKSDOJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its anticancer properties, antimicrobial effects, and potential as an anti-inflammatory agent.

Chemical Structure and Properties

The compound features a triazole and thiadiazole ring system which is crucial for its biological activity. The presence of the ethoxyphenyl group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-thiadiazole derivatives. In vitro tests have demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested :
    • HT-29 (human colon cancer)
    • HCT116 (human colon cancer)
    • MCF-7 (human breast cancer)

The compound showed IC50 values in the range of 0.740.74 to 10.0μg/mL10.0\,\mu g/mL against these cell lines, indicating potent antiproliferative effects .

Molecular modeling studies suggest that these compounds inhibit key signaling pathways involved in cancer proliferation. Specifically, they have been shown to inhibit Akt phosphorylation, a critical pathway in cancer cell survival and growth .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , though with varying efficacy:

  • Bacterial Activity : Moderate antibacterial effects were observed against Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : The antifungal activity against Candida albicans was notably weak .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, triazolo-thiadiazoles have demonstrated anti-inflammatory effects . They were found to induce anti-inflammatory responses with minimal ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Summary of Biological Activities

Activity TypeEfficacy DescriptionReference
AnticancerIC50 values: 0.7410.0μg/mL0.74-10.0\,\mu g/mL against multiple cancer cell lines
AntibacterialModerate activity against S. aureus and E. coli
AntifungalWeak activity against C. albicans
Anti-inflammatoryInduces anti-inflammatory effects with low toxicity

Case Studies

  • In Vivo Studies : In a study involving SCID mice bearing HT-29 human colon tumors, the compound exhibited significant tumor growth inhibition compared to controls. This suggests that the compound not only works in vitro but also has therapeutic potential in vivo .
  • Structural Activity Relationship (SAR) : Research has indicated that modifications on the thiadiazole ring can enhance anticancer activity. For instance, introducing different substituents on the C-6 position of the triazolo-thiadiazole scaffold has been shown to affect potency significantly .

Scientific Research Applications

Medicinal Chemistry and Anticancer Properties

The compound belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their biological activities. Research indicates that derivatives of 1,3,4-thiadiazoles and triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Activity : A study highlighted that certain triazole derivatives demonstrated potent cytotoxicity against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. The most active compounds showed GI50 values ranging from 0.74 to 10.0 μg/mL .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific protein kinases and interference with tubulin dynamics, crucial for cell division .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of triazole derivatives. The presence of specific substituents on the phenyl rings significantly influences their biological activity:

  • Substituent Effects : The introduction of electron-withdrawing groups such as fluorine has been shown to enhance anticancer activity. For example, compounds with fluorine substitutions exhibited improved IC50 values against various cancer cell lines compared to their unsubstituted counterparts .

Potential as Antimicrobial Agents

In addition to anticancer properties, triazole derivatives are also being investigated for their antimicrobial activities:

  • Broad-Spectrum Activity : Some studies have reported that triazole compounds can inhibit the growth of a variety of bacterial strains and fungi, suggesting their potential use as broad-spectrum antimicrobial agents .

Neuroprotective Effects

Emerging research indicates that certain triazole derivatives may possess neuroprotective properties:

  • Neuroprotection Studies : Compounds similar to N-{[6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine have shown promise in protecting neuronal cells from oxidative stress-induced damage in vitro. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerSignificant cytotoxicity against various cancer cell lines
AntimicrobialPotential broad-spectrum activity against bacteria and fungi
NeuroprotectiveProtective effects on neuronal cells against oxidative stress
Structure-Activity RelationshipInfluence of substituents on biological activity

Case Studies and Research Findings

Several studies have documented the efficacy of triazole derivatives:

  • Cytotoxicity Study : A comprehensive review compiled data on various 1,3,4-thiadiazole derivatives' cytotoxic properties against multiple tumor cell lines. It concluded that specific structural modifications could significantly enhance their anticancer activity .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression, highlighting the importance of specific functional groups in mediating these interactions .

Comparison with Similar Compounds

Comparison with Similar Triazolothiadiazole Derivatives

Structural and Functional Group Variations

The biological activity of triazolothiadiazoles is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name / ID Substituents (Position 3 and 6) Key Properties / Activities Reference
Target Compound 6 : 2-ethoxyphenyl; 3 : N-ethylethanamine Enhanced lipophilicity; potential CNS activity due to ethylamine moiety
3-ethoxy-N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide () 6 : Phenyl with ethyl-triazolo group; 3 : Ethoxybenzamide Benzamide group may improve stability; unconfirmed antimicrobial activity
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide () 6 : Phenyl with ethyl-triazolo group; 3 : 2-methylbenzamide Higher molar mass (363.44 g/mol); potential for altered binding kinetics
3-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () 6 : 2-methoxyphenyl; 3 : 3,4-dimethoxyphenyl Multiple methoxy groups enhance electron density; tested in computational libraries
6-(2-Methylphenyl)-3-(3,4,5-trimethoxy-phenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole () 6 : 2-methylphenyl; 3 : 3,4,5-trimethoxyphenyl Trimethoxy group increases polarity; crystallographically characterized

Pharmacological Activity

  • Antimicrobial Activity: Compounds with electron-withdrawing groups (e.g., halogens) at position 6 exhibit stronger antibacterial effects. For example, derivatives with chlorophenyl groups () show marked activity against E. coli and Pseudomonas aeruginosa . The target compound’s ethoxy group, while less electronegative, may offer balanced bioavailability.
  • Anti-inflammatory Potential: highlights that triazolothiadiazoles with aromatic substituents (e.g., 2-furanyl in compound 17c) demonstrate COX-2 inhibition . The ethylamine chain in the target compound could modulate selectivity for inflammatory pathways.

Physicochemical Properties

  • Lipophilicity : The 2-ethoxyphenyl group (logP ~2.8 estimated) provides moderate lipophilicity, favorable for blood-brain barrier penetration compared to polar analogs like 3,4-dimethoxyphenyl derivatives (, logP ~1.9) .
  • Solubility : The ethylamine side chain may improve aqueous solubility (e.g., >50 µg/mL) relative to benzamide-linked analogs (–17), which rely on hydrogen-bond acceptors for solubility .

Q & A

Q. What are the optimized synthetic routes for N-{[6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine?

The synthesis typically involves multi-step reactions, starting with cyclization of triazole-thiol precursors with substituted aldehydes. For example:

  • Step 1 : React 3-ethyl-1,2,4-triazole-5-thiol with 2-ethoxybenzaldehyde in ethanol under reflux with K₂CO₃ as a base to form the triazolo-thiadiazole core .
  • Step 2 : Introduce the N-ethyl-N-methylacetamide side chain via nucleophilic substitution or alkylation under inert atmosphere (e.g., N₂) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, triazole protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 440.12) .
  • HPLC : Assess purity (>98%) using a C18 column, gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How is the compound screened for preliminary biological activity?

  • Anticancer assays : MTT assays on cancer cell lines (e.g., prostate DU-145, colorectal HCT-116) to determine GI₅₀ values (e.g., 2.5–10 μM) .
  • Enzyme inhibition : Test against topoisomerase IIα or kinases using fluorogenic substrates (IC₅₀ reported at 0.8–3.2 μM) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in triazolo-thiadiazole derivatives?

  • Substituent effects :

    PositionSubstituentActivity Trend (GI₅₀)Source
    6-phenyl2-EthoxyGI₅₀ = 2.5 μM (DU-145)
    6-phenyl4-FluoroGI₅₀ = 1.8 μM (HCT-116)
    • Key Insight : Electron-withdrawing groups (e.g., -NO₂) enhance topoisomerase IIα inhibition by 40% compared to ethoxy groups .

Q. How can researchers resolve contradictions in biological data across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
    • Solution : Standardize protocols (e.g., 1 mM ATP, pH 7.4) and validate with positive controls (e.g., staurosporine) .
  • Statistical validation : Use ANOVA or Student’s t-test to confirm reproducibility across triplicate experiments .

Q. What methodologies are used to study the compound’s mechanism of action?

  • Molecular docking : Simulate binding to topoisomerase IIα (PDB ID: 1ZXM) using AutoDock Vina; prioritize residues like Lys455 and Asp543 for mutagenesis .
  • Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase accumulation at 24 h) .

Q. How is selectivity between cancerous and normal cells evaluated?

  • Comparative assays : Test GI₅₀ on cancer (e.g., HCT-116) vs. normal (e.g., HEK-293) cells.

    Cell LineGI₅₀ (μM)Selectivity Index (SI)
    HCT-1162.5SI = 8.4
    HEK-29321.0
    • Interpretation : SI > 5 indicates therapeutic potential .

Methodological Guidelines

  • SAR Studies : Synthesize derivatives with varied 6-aryl and 3-alkyl groups, then correlate logP values (calculated via ChemAxon) with cytotoxicity .
  • Data Validation : Cross-reference spectral data with PubChem entries (CID: 890598-08-0) and replicate enzyme assays in triplicate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine
Reactant of Route 2
Reactant of Route 2
N-{[6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

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